molecular formula C20H25N3O2 B2883466 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 630116-01-7

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No. B2883466
CAS RN: 630116-01-7
M. Wt: 339.439
InChI Key: FENSXJYDPMBEKM-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide, also known as MPAA, is a chemical compound that belongs to the class of piperazine-based drugs. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Anticonvulsant Activity

A study by Obniska et al. (2015) demonstrated the anticonvulsant activity of a series of compounds, including one with the structure of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide. The compounds were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. The results showed significant protection in at least one animal model of epilepsy, indicating potential as anticonvulsant agents.

Memory Enhancement

Li Ming-zhu's research in 2008 Li Ming-zhu (2008) explored the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and studied its effects on memory in mice. The compound was found to have memory-enhancing effects, suggesting its potential in treating memory-related disorders.

Anti-Ischemic Activity

A study by Jian-gang Zhong et al. (2018) investigated cinnamide derivatives, including compounds structurally related to 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide. The research revealed that these compounds have anti-ischemic activities, offering protection against cerebral infarction.

Radiolabeling for PET Imaging

The synthesis and radiolabeling of a compound structurally similar to 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide was studied by Kuhnast et al. (2006) for potential use as a radiotracer in PET imaging. The research aimed at developing probes for imaging D3 receptors, crucial in neurological studies.

Treatment of Atrial Fibrillation

Research by Hancox & Doggrell (2010) discussed the potential of Ranolazine, a compound structurally similar to 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide, for treating atrial fibrillation. The study highlighted its antiarrhythmic activity and atrio-selectivity, suggesting its usefulness in cardiac arrhythmias.

Acetylcholinesterase Inhibition

A study on thiazole-piperazines, including derivatives structurally related to 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide, by Yurttaş et al. (2013) showed significant inhibition of acetylcholinesterase. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Anti-Cancer Activity

The anticancer activity of 1-phenyl-4-substituted phthalazine derivatives, which include structures related to 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide, was investigated by Jingchao Xin et al. (2018). Some compounds in this series exhibited significant antitumor activities, indicating potential for cancer treatment.

Tocolytic Activity

The study by Okunrobo & Owolabi (2009) synthesized a compound structurally similar to 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide and demonstrated its tocolytic activity. This indicates its potential use in preventing premature labor.

properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16-6-5-7-17(14-16)21-20(24)15-22-10-12-23(13-11-22)18-8-3-4-9-19(18)25-2/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENSXJYDPMBEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(2-methoxyphenyl)piperazine, (Aldrich, 1.50 g, 7.80 mmol) and N,N-diisopropylethylamine (2.0 mL) in toluene (30 mL) were treated with the product from Example 1A (1.12 g, 4.90 mmol) and heated at 60° C. for 18 hours. The mixture was allowed to cool to room temperature, transferred to a separatory funnel and washed with saturated aqueous sodium bicarbonate. The organic phase was dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (elution with 85% hexanes:ethyl acetate then 50% hexanes:ethyl acetate) to provide 1.39 g (83% yield) of the title compound as a yellow oil. 1H NMR (300 MHz, DMSO-d6) δ 2.28 (s, 3H), 2.67 (m, 4H), 3.03 (m, 4H), 3.17 (s, 2H), 3.77 (s, 3H), 6.89 (m, 5H), 7.18 (dd, 1H, J=7.8, 7.8 Hz), 7.44 (m, 2H), 9.64 (br s, 1H); MS (DCI/NH3) m/e 340 (M+H)+.
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product
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1.12 g
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30 mL
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83%

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